4(5H)-Thiazolone, 2-amino-

描述

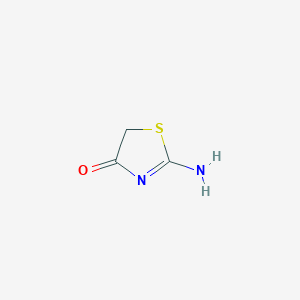

4(5H)-Thiazolone, 2-amino- is a heterocyclic compound characterized by a thiazole ring with a ketone group at position 4 and an amino substituent at position 2. This scaffold is pivotal in medicinal chemistry due to its versatility in interacting with biological targets. The amino group at position 2 is critical for inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders and cancer . Derivatives of this core structure have been synthesized with varied substituents to optimize pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced selectivity and potency.

准备方法

Synthetic Routes and Reaction Conditions: 4(5H)-Thiazolone, 2-amino- can be synthesized through various methods. One common method involves the reaction of thiourea with a corresponding 2-bromo ester. This reaction is typically carried out in ethanol under reflux conditions . Another method involves the reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea, which proceeds under catalyst-free conditions and yields the product without the need for preparative chromatography .

Industrial Production Methods: Industrial production methods for pseudothiohydantoin are similar to laboratory synthesis but are scaled up to meet industrial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions: 4(5H)-Thiazolone, 2-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of pseudothiohydantoin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include different solvents, temperatures, and catalysts .

Major Products Formed: The major products formed from the reactions of pseudothiohydantoin depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring .

科学研究应用

Medicinal Chemistry

4(5H)-Thiazolone derivatives have been extensively studied for their pharmacological properties. The following table summarizes key therapeutic applications:

Case Study: Antidiabetic Activity

Thiazolidinone derivatives, particularly those acting as PPARγ agonists, have been developed as antidiabetic agents. For instance, pioglitazone is a widely used drug for managing type 2 diabetes mellitus, demonstrating significant glucose-lowering effects through its action on metabolic pathways involving PPARγ receptors .

Biological Research

The biological activities of 4(5H)-thiazolone derivatives extend beyond traditional medicinal applications. They have been investigated for their roles in various biological processes:

- Antimicrobial Properties : Compounds have shown promising activity against a range of pathogens, making them candidates for new antibiotics .

- Anticancer Effects : Studies indicate that certain thiazolone derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest .

- Anti-inflammatory Activity : Research has highlighted the ability of thiazolone compounds to modulate inflammatory responses by inhibiting cytokine production .

Material Science

In addition to their biological applications, 4(5H)-thiazolone derivatives are being explored for their utility in material science:

- Organic Electronics : These compounds are investigated as building blocks for organic semiconductors due to their unique electronic properties .

- Synthesis of Novel Materials : Thiazolone derivatives serve as precursors in the synthesis of new materials with tailored properties for specific applications .

作用机制

The mechanism of action of pseudothiohydantoin involves its interaction with specific molecular targets and pathways. For example, pseudothiohydantoin derivatives inhibit the activity of 11β-hydroxysteroid dehydrogenase, an enzyme involved in the regulation of glucocorticoid levels. This inhibition can affect cell differentiation and proliferation, making these compounds potential candidates for anticancer therapy .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The thiazolone ring serves as a common scaffold, but substituents at positions 2 and 5 significantly influence activity:

| Compound | Substituents | Key Structural Features | Biological Activity |

|---|---|---|---|

| 2-Amino-4(5H)-thiazolone | -NH₂ at C2 | Essential for 11β-HSD1 inhibition | Enzyme inhibition, anticancer activity |

| 2-Imino-4-thiazolidinone (CAS 556-90-1) | =NH at C2 | Imino group alters hydrogen bonding | Less studied; potential enzyme modulation |

| 2-(Cyclopentylamino)-4(5H)-thiazolone | Cyclopentylamino at C2 | Hydrophobic group enhances enzyme interaction | Selective 11β-HSD1 inhibition |

| 5-Benzylidene-2-phenylimino derivatives | Benzylidene at C5, phenylimino at C2 | Extended conjugation for π-π stacking | Anticancer (apoptosis induction) |

Key Observations :

- Amino vs. Imino Groups: The amino group (-NH₂) at C2 in 2-amino-4(5H)-thiazolone facilitates hydrogen bonding with enzyme active sites, critical for 11β-HSD1 inhibition. In contrast, the imino group (=NH) in 2-imino-4-thiazolidinone may reduce binding affinity due to altered electronic properties .

- Hydrophobic Substituents: Bulky groups like cyclopentylamino or adamantylamino at C2 improve hydrophobic interactions with 11β-HSD1’s substrate-binding pocket, enhancing inhibitory activity (IC₅₀ values in nanomolar range) .

Table 2: Impact of Substituents on Activity

| Substituent | Example Compound | Activity Enhancement |

|---|---|---|

| Adamantylamino | 2-(Adamantan-1-ylamino) derivatives | >50-fold selectivity for 11β-HSD1 over 11β-HSD2 |

| 4-Methoxyphenyl | 5-[2-(4-methoxyphenyl)ethyl] | Improved solubility and membrane permeability |

| Benzylidene | DBPT (CAS 499138-56-6) | Induces JNK-dependent apoptosis in colon cancer |

生物活性

4(5H)-Thiazolone, 2-amino- (also known as 2-aminothiazol-4(5H)-one) is a thiazole derivative characterized by an amino group at the 2-position and a carbonyl group at the 4-position. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

The primary mechanism of action involves the inhibition of specific enzymes critical for bacterial cell wall synthesis. Notably, it targets UDP-N-acetylmuramate/L-alanine ligase , which plays a vital role in the biosynthesis of peptidoglycan in bacterial cells. The interaction with this enzyme disrupts bacterial growth and viability, leading to its antibacterial effects.

Antimicrobial Activity

4(5H)-Thiazolone, 2-amino- derivatives have been shown to exhibit significant antimicrobial properties against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against different microbial strains:

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 4f | Candida glabrata | <31.25 |

| Compound 4b | Klebsiella pneumoniae | 62.5 |

| Compound 4c | Escherichia coli | <31.25 |

| Compound 8d | Aspergillus niger | 32–42 |

| Compound 8e | Candida albicans | 32–42 |

These findings indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Research has also highlighted the antiviral potential of thiazolone derivatives. Specific compounds have demonstrated efficacy against viruses such as vaccinia and Marburg viruses. This activity is attributed to their ability to inhibit viral replication through various mechanisms, including interference with viral enzymes .

Anticancer Activity

Recent studies suggest that some derivatives of 4(5H)-Thiazolone, 2-amino- may exhibit anticancer properties by inhibiting enzymes involved in cancer cell proliferation. For instance, certain benzylidene derivatives have been identified as inhibitors of FGFR1 kinase, a target in cancer therapy .

Study on Antimicrobial Properties

In a study conducted by Dogan et al., various substitutions at the amine group of thiazolone derivatives were tested for antimicrobial activity against different bacterial and fungal strains. The p-chlorophenyl derivative showed notable activity against Staphylococcus aureus, with an MIC value of 62.5 µg/mL, suggesting potential for further development into new antibacterial agents .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications in the thiazolone structure significantly affect biological activity. For example, larger substituents at the C-2 position generally enhance lipophilicity and biological efficacy. This relationship underscores the importance of molecular design in developing effective therapeutic agents .

常见问题

Basic Research Questions

Q. How can the stereochemical outcomes of asymmetric catalytic reactions involving 2-amino-4(5H)-thiazolone derivatives be optimized?

Methodological Answer: Asymmetric organocatalysis, particularly using chiral phosphine catalysts, can be employed to control stereoselectivity. For instance, γ-addition reactions with alkynoates require precise catalyst selection (e.g., C6/C7 catalysts) and solvent optimization (e.g., dichloromethane at −20°C) to achieve enantiomeric excess >90% . Computational methods like DFT calculations aid in predicting transition states and optimizing reaction pathways .

Q. What strategies are effective for synthesizing 2-amino-4(5H)-thiazolone derivatives with diverse substituents?

Methodological Answer: Nucleophilic substitution of thiourea intermediates with halogenated esters or aldehydes is a common approach. For example, 2-cyclopentylamino derivatives are synthesized via reaction of 2-cyclopentylthiourea with 2-bromo esters in chloroform at room temperature . Microwave-assisted condensation (e.g., thiohydantoin with benzofuran carbaldehydes) enhances reaction efficiency .

Q. How can spectroscopic techniques validate the structural integrity of 2-amino-4(5H)-thiazolone derivatives?

Methodological Answer: Use -NMR to confirm regioselectivity (e.g., doublet signals for SCH and NCH protons at δ 5.28–5.60 ppm) and -NMR to identify carbonyl resonances (δ 168–173 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M + Na] peaks with <1 ppm error) .

Advanced Research Questions

Q. How do substituents at the C-5 position influence the biological activity of 2-amino-4(5H)-thiazolone derivatives?

Methodological Answer: Hydrophobic arylidene groups (e.g., 4-hydroxyphenyl or 4-trifluoromethylphenyl) enhance anticancer activity by promoting apoptosis via JNK pathway activation. Structure-activity relationship (SAR) studies using MTT assays on colon cancer cells (e.g., HCT-116) reveal IC values <10 µM for potent derivatives . Molecular docking with targets like MRE11 or 11β-HSD1 isoforms can rationalize selectivity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally similar thiazolone derivatives?

Methodological Answer: Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) . Compare pharmacokinetic parameters (e.g., solubility in DMSO vs. PBS) to identify false negatives due to poor bioavailability . Meta-analyses of SAR datasets can isolate critical substituents (e.g., iodine vs. hydroxyl groups) driving activity .

Q. How can [2+2] photocycloaddition reactions be leveraged to functionalize 2-amino-4(5H)-thiazolone derivatives?

Methodological Answer: Irradiate thiazolone derivatives (e.g., 5-(4-trifluoromethylphenyl)-2-phenyl-4,5-dihydrothiazole) under UV light (λ = 254 nm) in methanol to induce cycloaddition. Monitor reaction progress via TLC and purify diastereomers using gradient elution (n-hexane/EtO to 2-propanol) . DFT studies predict regioselectivity for trans/cis isomer formation .

Q. What computational tools are recommended for predicting the reactivity of thiazolone enolates in cascade reactions?

Methodological Answer: Use Gaussian 09 with M06-2X/6-31G(d) basis sets to model enolate intermediates. Focus on charge distribution at the γ-carbon to predict nucleophilic attack sites in Michael additions or Mannich reactions . Solvent effects (e.g., DMSO polarity) can be simulated with COSMO-RS to refine energy barriers .

属性

CAS 编号 |

556-90-1 |

|---|---|

分子式 |

C3H4N2OS |

分子量 |

116.14 g/mol |

IUPAC 名称 |

2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |

InChI 键 |

HYMJHROUVPWYNQ-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)N |

规范 SMILES |

C1C(=O)NC(=N)S1 |

Key on ui other cas no. |

556-90-1 |

同义词 |

2-Amino-4(5H)-thiazolone, 4,5-Imidazolidinedithione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。